1-(Furan-2-ylmethylene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione
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Overview
Description
1-(Furan-2-ylmethylene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione is an organic compound that features a furan ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-ylmethylene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione typically involves the condensation of furan-2-carbaldehyde with 6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine or acetic acid, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-ylmethylene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2,3-dione derivatives, while reduction can produce dihydrofuran derivatives .
Scientific Research Applications
1-(Furan-2-ylmethylene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Research has indicated its potential use in anticancer therapies due to its ability to disrupt cell proliferation pathways.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(Furan-2-ylmethylene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes such as DNA replication and protein synthesis, ultimately resulting in cell death .
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethylene derivatives: These compounds share the furan-2-ylmethylene moiety and exhibit similar reactivity.
Pyridine-fused furan derivatives: Compounds with a pyridine ring fused to a furan ring, such as 1-(furan-2-ylmethylene)-pyridine-3,4-dione.
Uniqueness
1-(Furan-2-ylmethylene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals .
Properties
Molecular Formula |
C13H9NO4 |
---|---|
Molecular Weight |
243.21 g/mol |
IUPAC Name |
(1Z)-1-(furan-2-ylmethylidene)-6-methyl-5H-furo[3,4-c]pyridine-3,4-dione |
InChI |
InChI=1S/C13H9NO4/c1-7-5-9-10(6-8-3-2-4-17-8)18-13(16)11(9)12(15)14-7/h2-6H,1H3,(H,14,15)/b10-6- |
InChI Key |
OWBFOPJTOGDDQN-POHAHGRESA-N |
Isomeric SMILES |
CC1=CC\2=C(C(=O)N1)C(=O)O/C2=C\C3=CC=CO3 |
Canonical SMILES |
CC1=CC2=C(C(=O)N1)C(=O)OC2=CC3=CC=CO3 |
Origin of Product |
United States |
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